Product packaging for Ethyl 3-(1H-indol-3-yl)butanoate(Cat. No.:CAS No. 67996-15-0)

Ethyl 3-(1H-indol-3-yl)butanoate

Cat. No.: B2618762
CAS No.: 67996-15-0
M. Wt: 231.295
InChI Key: DOABEWVYDYLWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-(1H-indol-3-yl)butanoate is a chemical compound featuring an indole ring system, a prominent scaffold in medicinal chemistry and natural product synthesis. The indole nucleus is a fundamental structural component found in a vast array of biologically active molecules, including pharmaceuticals, plant hormones, and alkaloids . This specific ester derivative serves as a valuable building block and intermediate for researchers in organic synthesis and drug discovery. The indole ring is known for its diverse biological potential, with derivatives exhibiting a wide spectrum of activities such as antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties . While specific biological data and a defined mechanism of action for this compound are not currently detailed in the scientific literature, its structure provides a versatile platform for the exploration and development of new therapeutic agents. Researchers can utilize this compound to synthesize novel analogs or to study structure-activity relationships (SAR) within the indole chemical space. This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO2 B2618762 Ethyl 3-(1H-indol-3-yl)butanoate CAS No. 67996-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(1H-indol-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-17-14(16)8-10(2)12-9-15-13-7-5-4-6-11(12)13/h4-7,9-10,15H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOABEWVYDYLWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Chemical Elaboration of Ethyl 3 1h Indol 3 Yl Butanoate

Retrosynthetic Analysis and Strategic Design for the Butanoate Scaffold

A retrosynthetic analysis of Ethyl 3-(1H-indol-3-yl)butanoate suggests two primary disconnection points. The most straightforward disconnection is at the ester functional group, leading back to the precursor 3-(1H-indol-3-yl)butanoic acid and ethanol (B145695). This approach relies on the well-established Fischer-Speier esterification.

A second strategic cut can be made at the C3-position of the indole (B1671886) ring, breaking the bond between the indole nucleus and the butanoate side chain. This disconnection points to indole itself and a suitable four-carbon electrophile, such as an ethyl butenoate derivative or a species that can generate a similar synthon. This pathway falls under the category of Friedel-Crafts-type alkylations of the electron-rich indole ring.

Established Reaction Pathways for Indole-Butanoate Formation

Several established reaction pathways are utilized for the formation of the indole-butanoate structure.

The most common and direct method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 3-(1H-indol-3-yl)butanoic acid. nih.gov This transformation is typically achieved via Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. uakron.eduresearchgate.net The reaction is heated to reflux to drive the equilibrium towards the ester product. uakron.edu The removal of water as it is formed can also increase the yield.

A general procedure for this type of esterification involves:

Dissolving the carboxylic acid in a large excess of the alcohol (ethanol).

Adding a catalytic amount of concentrated mineral acid.

Heating the mixture under reflux for several hours.

Neutralizing the excess acid and isolating the ester product through extraction and purification.

This method is advantageous due to the relatively low cost of the starting materials and the straightforward nature of the reaction.

The introduction of the butanoate side chain directly onto the indole ring at the C3 position is a key strategy. The high electron density at the C3 position of indole makes it susceptible to electrophilic attack.

Alkylation: Friedel-Crafts alkylation of indole with a suitable electrophile can form the desired carbon-carbon bond. google.com This can be achieved by reacting indole with an activated butanoate derivative. For instance, the reaction of indole with ethyl 2-butenoate (ethyl crotonate) in the presence of a Lewis acid or protic acid catalyst can lead to the formation of this compound through a Michael addition-type reaction. The choice of catalyst is critical to control regioselectivity and prevent polymerization or side reactions.

Acylation: A related approach is the Friedel-Crafts acylation. Indole can be acylated at the C3 position with an appropriate acylating agent. organic-chemistry.org For example, reaction with succinic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride would yield 3-(1H-indol-3-yl)-3-oxopropanoic acid. Subsequent reduction of the ketone and esterification would lead to the target molecule. A more direct acylation might involve a butanoyl derivative, though this could require subsequent steps to achieve the final structure. quora.com The use of milder Lewis acids, such as diethylaluminum chloride, can improve yields and prevent the degradation of acid-sensitive indoles. organic-chemistry.org

Direct synthesis methods aim to construct the target molecule in a single step from readily available precursors. One such approach involves the reaction of an indole with ethyl acetoacetate (B1235776). nih.gov Although a reinvestigation of one such procedure found that the product was a different, more complex cyclized compound rather than the expected simple substitution product, the underlying principle remains a potential route. nih.gov The reaction, catalyzed by a Lewis acid like Indium(III) chloride, involves a nucleophilic attack of the indole onto the carbonyl group of ethyl acetoacetate, followed by dehydration. nih.gov

Another historical method for producing indole acids involves the Fischer indole synthesis, starting from phenylhydrazine (B124118) and a suitable keto-ester, followed by cyclization and decarboxylation steps. google.com Adapting this to produce this compound would require a specific keto-ester precursor.

Optimization of Reaction Conditions and Reagent Selection in Organic Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. numberanalytics.com Key parameters include the choice of catalyst, solvent, temperature, and reagent stoichiometry. nih.govnih.govnih.gov

Catalyst Selection:

For esterification , strong protic acids like H₂SO₄ or HCl are common, but solid acid catalysts or enzymatic catalysts like lipases can offer greener alternatives and milder conditions. numberanalytics.comrsc.org

For alkylation/acylation , the choice of Lewis acid is critical. Strong Lewis acids like AlCl₃ can lead to decomposition, while milder ones like InCl₃, Et₂AlCl, or even Brønsted acids can be more effective. organic-chemistry.orgnih.gov The catalyst must be chosen to be compatible with the functional groups present in the indole substrate.

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and yields. numberanalytics.com For esterification, excess ethanol often serves as both reactant and solvent. For alkylation reactions, aprotic solvents like dichloromethane (B109758) or xylene are common. organic-chemistry.orgnih.gov Temperature control is essential; while higher temperatures can increase reaction rates, they can also lead to undesirable side products. numberanalytics.com Some modern procedures even utilize visible-light induction at room temperature for related indole syntheses, highlighting a move towards milder conditions. researchgate.net

The table below summarizes findings on the optimization of related indole syntheses.

Challenges and Innovations in High-Yield and Regioselective Synthesis

A primary challenge in the synthesis of C3-substituted indoles is achieving regioselectivity. The indole nucleus has multiple reactive sites, primarily the N1 and C3 positions.

N vs. C3 Functionalization: In alkylation and acylation reactions, a mixture of N1- and C3-substituted products can be formed. The reaction conditions, particularly the choice of base or acid catalyst and the solvent, play a critical role in directing the substitution to the desired C3 position. For example, N-acylation is often favored under certain basic conditions, while C3-acylation is promoted by Lewis acids. organic-chemistry.orgd-nb.info

Avoiding Side Reactions: The indole ring can be sensitive to strong acids and oxidative conditions, leading to decomposition or polymerization. organic-chemistry.org Developing synthetic methods that proceed under mild conditions is a significant area of innovation.

Innovations in this field include the development of highly selective catalysts that can operate under mild conditions. This includes the use of organocatalysts and specific Lewis acids that minimize side reactions. organic-chemistry.orgnumberanalytics.com Furthermore, there is a continuous effort to develop more atom-economical and environmentally friendly procedures, such as catalyst-free reactions or those using water as a solvent. researchgate.netresearchgate.net The careful study and, at times, correction of previously reported synthetic procedures also represent an important aspect of innovation, ensuring that reliable and reproducible methods are available to the scientific community. nih.gov

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of Ethyl 3 1h Indol 3 Yl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be deduced.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density around it. In Ethyl 3-(1H-indol-3-yl)butanoate, the protons on the aromatic indole (B1671886) ring typically appear at higher chemical shifts (downfield) compared to the aliphatic protons of the butanoate chain due to the deshielding effect of the aromatic ring current.

Specific assignments for the protons can be made by analyzing their multiplicity (singlet, doublet, triplet, etc.), which arises from spin-spin coupling with adjacent protons. For instance, the ethyl group protons would present as a quartet for the methylene (B1212753) (-CH2-) group coupled to the methyl (-CH3) group, and a triplet for the methyl group coupled to the methylene group.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound and Related Structures

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Indole N-H~8.0-8.1br s-
Indole Aromatic H~7.0-7.7m-
Indole C2-H~6.9-7.0m-
-CH(CH₃)-~3.6-3.7m-
-CH₂-COO-~2.6-2.7m-
-O-CH₂-CH₃~4.1q7.1
-CH(CH₃)-~1.3d7.0
-O-CH₂-CH₃~1.2t7.1

Note: The chemical shifts are approximate and can vary based on the solvent and instrument frequency. br s = broad singlet, m = multiplet, q = quartet, t = triplet, d = doublet.

Carbon (¹³C) NMR for Backbone and Functional Group Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).

The carbonyl carbon of the ester group in this compound is characteristically found at a low field (high chemical shift), typically in the range of 170-175 ppm. The carbons of the indole ring appear in the aromatic region (110-140 ppm), while the aliphatic carbons of the butanoate chain are observed at higher fields (lower chemical shifts).

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound and Related Structures

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Ester)~172.5
Indole C (quaternary)~136.5
Indole C (aromatic CH)~111-127
-O-CH₂-CH₃~60.5
-CH(CH₃)-~35.0
-CH₂-COO-~43.0
-CH(CH₃)-~22.0
-O-CH₂-CH₃~14.0

Note: The chemical shifts are approximate and can vary based on the solvent and instrument frequency.

Two-Dimensional (2D) NMR Correlation Techniques (e.g., HMBC)

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule that are not directly bonded. For this compound, HMBC can confirm the connectivity between the butanoate side chain and the indole ring by showing correlations between the protons on the side chain and the carbons of the indole nucleus.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. The molecular ion peak ([M]⁺) confirms the molecular weight of this compound, which is 231.29 g/mol . guidechem.com

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangement. libretexts.org For this compound, characteristic fragments would arise from the cleavage of the ester group and the butanoate side chain. The stable indole ring often remains intact, leading to a prominent fragment corresponding to the indolyl moiety.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
231[M]⁺ (Molecular Ion)
186[M - OCH₂CH₃]⁺
144[M - CH(CH₃)COOCH₂CH₃]⁺
130[Indole-CH₂]⁺

Vibrational Spectroscopy: Infrared (IR) Absorption for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The N-H stretching vibration of the indole ring typically appears as a sharp peak in the region of 3400-3300 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
N-H (Indole)Stretching3400-3300
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=O (Ester)Stretching~1730
C=C (Aromatic)Stretching1600-1450
C-NStretching1350-1000
C-OStretching1300-1000

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Elemental Microanalysis for Stoichiometric Verification

A fundamental technique for the verification of a synthesized compound's empirical formula is elemental microanalysis. This destructive method provides the mass percentages of constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N), which can then be compared against the theoretically calculated values derived from the proposed molecular formula. This comparison is crucial for confirming the stoichiometry of the compound and ensuring its purity.

For this compound, the molecular formula is established as C₁₄H₁₇NO₂. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The total molecular weight of the compound is 231.29 g/mol .

The theoretical percentages are as follows:

Carbon (C): (14 * 12.011 / 231.29) * 100% = 72.70%

Hydrogen (H): (17 * 1.008 / 231.29) * 100% = 7.41%

Nitrogen (N): (1 * 14.007 / 231.29) * 100% = 6.06%

In a typical experimental workflow, a small, precisely weighed sample of the purified this compound would be subjected to high-temperature combustion in a specialized elemental analyzer. This process converts the compound into simple gaseous products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). These gases are then separated and quantified by detectors, allowing for the determination of the original mass percentages of C, H, and N in the sample.

The resulting experimental data, often referred to as "found" values, are then presented alongside the theoretical ("calculated") values for direct comparison. A close agreement between the found and calculated percentages, typically within a margin of ±0.4%, provides strong evidence for the assigned molecular formula and the successful synthesis of the target compound.

While the theoretical values for this compound can be definitively calculated, a comprehensive search of scientific literature did not yield any published experimental data from the elemental microanalysis of this specific compound. Although the characterization of related indole derivatives often includes elemental analysis as a standard procedure, the specific results for this compound are not publicly available in the searched resources.

**Table of Theoretical vs. Experimental Elemental Analysis Data for this compound (C₁₄H₁₇NO₂) **

ElementTheoretical (%)Experimental (%)
Carbon (C)72.70Data not available
Hydrogen (H)7.41Data not available
Nitrogen (N)6.06Data not available

The absence of experimental data in the public domain prevents a direct comparative analysis for the stoichiometric verification of this compound at this time.

Reactivity Profiles and Derivatization Strategies for Enhancing Molecular Complexity

Transformations at the Ester Functionality

The ester group of ethyl 3-(1H-indol-3-yl)butanoate is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Hydrolytic and Transesterification Reactions

The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(1H-indol-3-yl)butanoic acid. This transformation is a fundamental step in many synthetic pathways, as the resulting carboxylic acid can be further derivatized.

Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, can be achieved, often catalyzed by enzymes or acids. For instance, lipase-catalyzed transesterification reactions have been effectively used to resolve racemic mixtures of related hydroxybutanoates, highlighting the potential for enantioselective synthesis. researchgate.net

Formation of Amides, Hydrazides, and Related Derivatives

The ester functionality readily reacts with amines and hydrazines to form the corresponding amides and hydrazides. This reactivity is a cornerstone for building molecular diversity. The synthesis of amide derivatives can be accomplished by reacting the ester with various substituted anilines, often under reflux conditions in a suitable solvent like methanol. sphinxsai.com

Hydrazide derivatives are similarly accessible. For example, the reaction of indole-3-carboxaldehydes with hydrazine (B178648) derivatives and acid hydrazides leads to the formation of corresponding hydrazine and acid hydrazide derivatives. scirp.org Furthermore, the condensation of 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate demonstrates the formation of a complex hydrazinylidene butanoate structure. researchgate.net These reactions open avenues for creating a wide array of compounds with varied electronic and steric properties.

Reactions Targeting the Indole (B1671886) Nucleus and Pyrrole (B145914) Ring

The indole nucleus is an electron-rich aromatic system, making it susceptible to various electrophilic substitution reactions. The nitrogen atom of the pyrrole ring also presents a site for functionalization.

Electrophilic Aromatic Substitution (EAS) Chemistry

The indole ring is highly reactive towards electrophiles, with substitution preferentially occurring at the C3 position. ic.ac.ukpearson.com However, since the C3 position in this compound is already substituted, electrophilic attack is directed to other positions on the indole nucleus, primarily the C2, C4, C5, C6, or C7 positions, or the nitrogen atom. The regioselectivity of these reactions can be influenced by the nature of the electrophile and the reaction conditions. The inherent nucleophilicity of the indole ring makes it significantly more reactive than benzene (B151609) in EAS reactions. pearson.comnih.govnih.gov

N-Alkylation and Acylation of the Indole Nitrogen

The nitrogen atom of the indole ring can be functionalized through alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or alcohols, often in the presence of a base. nih.govgoogle.com Iron-catalyzed N-alkylation of indolines followed by oxidation provides a pathway to N-alkylated indoles. nih.gov Chiral phosphoric acids have been employed to catalyze the enantioselective N-alkylation of indoles. mdpi.com

N-acylation offers another route for derivatization. Chemoselective N-acylation of indoles can be performed using thioesters as a stable acyl source, providing a mild and efficient method for introducing acyl groups onto the indole nitrogen. beilstein-journals.org These modifications at the nitrogen atom can significantly alter the electronic properties and biological activity of the resulting molecules.

Construction of Fused and Bi-Heterocyclic Systems Utilizing the Butanoate Framework

The butanoate side chain of this compound can be utilized as a structural element in the construction of more complex fused and bi-heterocyclic systems. The reactive functionalities within the molecule, including the ester and the indole nucleus, can participate in cyclization reactions to form new rings.

For instance, the Knoevenagel condensation of indole-3-carboxaldehydes with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) or malononitrile, followed by further reactions, can lead to the formation of fused pyran and pyridine (B92270) rings. scirp.orgnih.gov Multi-component reactions, often catalyzed by an organocatalyst, provide an efficient strategy for synthesizing fused heterocyclic compounds in a single step. researchgate.net These strategies allow for the creation of novel molecular architectures with potentially interesting biological or material properties.

Cyclization Reactions for Novel Ring Formation

The inherent structure of this compound, possessing both a nucleophilic indole ring and an electrophilic ester group, makes it a suitable precursor for various cyclization reactions to form new ring systems. These reactions are crucial for building complex polycyclic structures often found in biologically active compounds.

One of the most prominent cyclization strategies involving indole derivatives is the Pictet-Spengler reaction . wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org While this compound itself is not a direct substrate for the classical Pictet-Spengler reaction, its derivatives, particularly those where the butanoate side chain is modified to contain an amino group, can undergo this transformation to yield β-carboline structures. wikipedia.orgresearchgate.net The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack by the electron-rich indole ring, typically at the C2 position, to form a new six-membered ring. wikipedia.org The efficiency and regioselectivity of the Pictet-Spengler reaction are influenced by the nature of the substituents on both the indole ring and the side chain, as well as the reaction conditions, including the choice of acid catalyst. wikipedia.orgthermofisher.com

Another significant cyclization method is the Fischer indole synthesis , which is a classic method for constructing the indole ring itself from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.org Although this reaction is primarily for indole synthesis, variations and related cyclizations can be applied to modify the indole core of this compound or to build additional rings onto the existing indole framework. The mechanism involves the formation of a phenylhydrazone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849). wikipedia.orgnih.gov The choice of acid catalyst, which can be a Brønsted or Lewis acid, is critical for the success of the reaction. wikipedia.orgnih.gov

Furthermore, the indole moiety can participate in cycloaddition reactions to form carbazole (B46965) derivatives. organic-chemistry.orgchim.itrsc.org For instance, indole-3-acrylates can undergo a [4+2] cycloaddition with vinyl ketones in the presence of a copper(II) triflate catalyst to afford carbazoles. rsc.org These reactions provide a direct route to polycyclic aromatic systems containing the carbazole core, which is a prevalent motif in many natural products and functional materials. chim.itnih.gov The reaction conditions and the nature of the substituents on the indole and the dienophile play a significant role in the outcome and selectivity of the cycloaddition. organic-chemistry.orgrsc.org

Recent research has also explored rhodium-catalyzed reactions of indoles with halodiazoacetates, leading to the formation of quinoline-3-carboxylates. nih.gov This transformation is proposed to proceed through a cyclopropanation at the C2-C3 bond of the indole, followed by a ring-expansion of the resulting cyclopropane (B1198618) intermediate. nih.gov This method offers a novel approach to constructing the quinoline (B57606) skeleton fused to the indole ring system.

Table 1: Overview of Cyclization Reactions for Indole Derivatives

Reaction Name Description Key Intermediates Typical Products
Pictet-Spengler Reaction Condensation of a β-arylethylamine with a carbonyl compound, followed by acid-catalyzed ring closure. wikipedia.org Iminium ion, Spirocycle wikipedia.org Tetrahydro-β-carbolines wikipedia.org
Fischer Indole Synthesis Reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.org Phenylhydrazone, Enamine, Diimine wikipedia.org Substituted indoles thermofisher.comwikipedia.org
[4+2] Cycloaddition Reaction of an indole derivative (as a diene component) with a dienophile. rsc.org Not explicitly detailed Carbazoles rsc.org
Rhodium-Catalyzed Cyclopropanation/Ring Expansion Reaction of an indole with a halodiazoacetate catalyzed by a rhodium complex. nih.gov Rhodium-carbenoid, Cyclopropane nih.gov Quinoline-3-carboxylates nih.gov

Coupling with Diverse Electrophilic and Nucleophilic Scaffolds

The derivatization of this compound can be effectively achieved through various coupling reactions, which allow for the introduction of a wide range of substituents at different positions of the indole ring and the side chain. These reactions are broadly categorized based on the nature of the coupling partner as either electrophilic or nucleophilic.

Coupling with Electrophiles:

The indole ring is inherently electron-rich and thus readily undergoes electrophilic substitution reactions. The C3 position is generally the most nucleophilic and therefore the primary site of attack for electrophiles. However, since the C3 position in this compound is already substituted, electrophilic attack is more likely to occur at other positions, such as the N1, C2, or positions on the benzene ring, depending on the reaction conditions and the directing effects of existing substituents.

A common and powerful set of reactions for C-C bond formation are palladium-catalyzed cross-coupling reactions , such as the Suzuki and Heck reactions. organic-chemistry.orgnih.gov The Suzuki coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov To utilize this reaction, this compound would first need to be halogenated at a specific position on the indole ring. Subsequent Suzuki coupling can then introduce a variety of aryl or heteroaryl groups. nih.gov The Heck reaction, on the other hand, couples an alkene with an aryl or vinyl halide under palladium catalysis. organic-chemistry.org This allows for the introduction of alkenyl groups onto the indole scaffold.

Coupling with Nucleophiles:

The indole ring itself can also act as a nucleophile in various reactions. For instance, the nitrogen atom of the indole can be alkylated or acylated. The alkylation of the indole nitrogen can be achieved using alkyl halides in the presence of a base. mdpi.com

Furthermore, the indole C2 position can be functionalized through coupling reactions. For example, the reaction of 2-chloro-3H-indol-3-one with carbon nucleophiles can lead to 2-substituted indol-3-ones. researchgate.net While this specific example involves an indolone, it highlights the potential for nucleophilic attack at the C2 position of appropriately activated indole derivatives.

The ester group of this compound also provides a handle for nucleophilic attack. For instance, it can undergo hydrazinolysis to form the corresponding carbohydrazide. mdpi.com This hydrazide can then be reacted with aldehydes and ketones to form hydrazones, which are versatile intermediates for the synthesis of other heterocyclic systems. mdpi.com

Table 2: Key Coupling Reactions for Indole Derivatives

Reaction Type Coupling Partner Catalyst/Reagent Bond Formed
Suzuki Coupling Organoboron Compound nih.gov Palladium Catalyst, Base nih.gov C-C
Heck Reaction Alkene organic-chemistry.org Palladium Catalyst, Base organic-chemistry.org C-C
N-Alkylation Alkyl Halide mdpi.com Base mdpi.com N-C
Hydrazinolysis Hydrazine mdpi.com - C-N

Mechanistic Investigations of Reaction Pathways and Selectivity

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the outcome and selectivity of the transformations. Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, as well as computational methods.

For the Pictet-Spengler reaction , the mechanism is generally accepted to proceed through the initial formation of an iminium ion from the condensation of the amine and carbonyl compound. wikipedia.orgdepaul.edu This is followed by an electrophilic attack of the iminium ion on the electron-rich indole ring, leading to a spirocyclic intermediate. wikipedia.org Subsequent rearrangement and deprotonation yield the final tetrahydro-β-carboline product. wikipedia.org Kinetic studies have shown that the reaction rate can be dependent on the acidity of the medium, with some cases showing that the rate-limiting step is the acid-catalyzed cyclization. depaul.edu The selectivity of the reaction, particularly the diastereoselectivity when chiral centers are formed, is a key area of investigation and can be influenced by the choice of catalyst and reaction conditions.

The mechanism of the Fischer indole synthesis has also been extensively studied. It is believed to start with the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgnih.gov A key step is the researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated enamine, which forms a new C-C bond. wikipedia.orgnih.gov This is followed by the loss of ammonia and aromatization to give the indole ring. wikipedia.orgnih.gov Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org The regioselectivity of the reaction with unsymmetrical ketones is influenced by the stability of the intermediate enamines and steric factors. thermofisher.com

In a study reinvestigating the reaction of 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate (B1235776) catalyzed by indium(III) chloride, a proposed mechanism for the formation of a cyclopenta[b]indole (B15071945) derivative was put forward. nih.gov The proposed pathway involves an initial InCl₃-catalyzed substitution of the indole at the C3 position by the carbonyl group of ethyl acetoacetate, followed by elimination to form an intermediate that acts as an electrophile for a subsequent nucleophilic attack by the enolate of another molecule of ethyl acetoacetate. nih.gov Intramolecular cyclization and tandem eliminations then lead to the final product. nih.gov This highlights the complexity of reaction pathways and the potential for unexpected products, emphasizing the importance of detailed mechanistic investigations.

Computational studies, such as those employing Frontier Molecular Orbital (FMO) theory, can provide valuable insights into the reactivity and selectivity of these reactions. sgu.edu.in By calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), it is possible to predict the most likely sites for electrophilic and nucleophilic attack, thus rationalizing the observed regioselectivity. sgu.edu.in

Computational Chemistry and Theoretical Modeling of Ethyl 3 1h Indol 3 Yl Butanoate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For indole (B1671886) derivatives, these methods elucidate the electronic structure, molecular geometry, and orbital energies, which are critical determinants of their chemical behavior.

Researchers employ various levels of theory to study these compounds. For instance, Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-31+G(d,p) basis set, is commonly used to determine optimized molecular shapes, Mulliken atomic charges, and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

In studies of related compounds, such as ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives, quantum chemical calculations have been performed to support experimental findings. sgu.edu.in These theoretical investigations often rely on high-performance computing resources to solve the complex equations describing the molecule's electronic system. sgu.edu.in Semi-empirical quantum mechanical methods, like AM1, have also been utilized to investigate the structural features of related heterocyclic systems. researchgate.net The data derived from these calculations, including molecular orbital surfaces and electrostatic potential maps, provide a detailed picture of the molecule's electronic landscape.

Table 1: Computational Methods for Analyzing Indole Derivatives

Method/Basis Set Application Investigated Compound Example Reference
DFT / B3LYP / 6-31+G(d,p) Optimal molecular shape, Mulliken charges, HOMO-LUMO analysis, NBO Ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate researchgate.net
Quantum Chemical Calculations General computational studies Ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenyl propanoate derivatives sgu.edu.in

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are essential for exploring the conformational flexibility of Ethyl 3-(1H-indol-3-yl)butanoate and its derivatives, particularly the rotation around single bonds in the butanoate side chain. This analysis reveals the preferred spatial arrangements (conformers) of the molecule and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, crystallographic studies of the closely related compound, Methyl 3-(1H-indol-3-yl)propanoate, show that molecules are linked by intermolecular N—H⋯O hydrogen bonds, which generate chains within the crystal lattice. nih.govresearchgate.net MD simulations can model these hydrogen bonds in various environments, such as in aqueous solution or in the presence of a biological receptor, to understand how these interactions influence the molecule's behavior and solubility. The simulations can track the formation and breaking of hydrogen bonds, van der Waals forces, and electrostatic interactions, providing a comprehensive understanding of the molecule's interaction profile. The molecule of Methyl 3-(1H-indol-3-yl)propanoate has been observed to adopt an essentially planar conformation, a feature that MD simulations can further investigate in different solvent conditions. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of action.

For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. These studies have shown that indole derivatives can interact with a range of enzymes and receptors. For example, docking studies have revealed that certain indole derivatives exhibit a strong affinity for targets such as tyrosinase, cyclooxygenase-2 (COX-2), and Peroxisome Proliferator-Activated Receptor alpha (PPARα). researchgate.netmdpi.comnih.govdoaj.org

In a study of a novel indole ethylamine (B1201723) derivative, docking analysis identified key hydrogen bond interactions with the residues Val332 and Thr279 within the binding pocket of PPARα. nih.gov Similarly, a tosyl-containing indole derivative was shown to have a high affinity for tyrosinase. mdpi.comdoaj.org Another study involving a hybrid compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, used docking to analyze its binding at the enzymatic site of COX-2 (PDB ID: 4COX), comparing it to the known inhibitor indomethacin (B1671933). mdpi.com These studies not only predict binding affinity but also provide a structural basis for the observed biological activity, guiding the design of more potent and selective inhibitors.

Table 2: Examples of Molecular Docking Studies on Indole Derivatives

Derivative Class Protein Target Key Findings Reference
Indole Ethylamine Derivative PPARα Hydrogen bond interactions with Val332 and Thr279. nih.gov
Tosyl Indole Derivative Tyrosinase (3NM8) Strong binding affinity, suggesting potential as an antioxidant. mdpi.comdoaj.org
Phenylacrylamide Indole Derivative Cyclooxygenase-2 (4COX) Analysis of binding compared to indomethacin. mdpi.com

In Silico Prediction of Reactivity and Spectroscopic Properties

Computational methods are widely used to predict the chemical reactivity and spectroscopic profiles of molecules before their synthesis, saving time and resources. Reactivity can be inferred from quantum chemical calculations, where the energies and shapes of frontier molecular orbitals (HOMO and LUMO) indicate the most likely sites for nucleophilic and electrophilic attack.

The prediction of spectroscopic properties is another key application. Theoretical calculations can generate predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and mass spectra that can be compared with experimental data to confirm a molecule's structure. sgu.edu.inmdpi.com This is particularly useful for distinguishing between isomers or identifying unknown products in a reaction mixture. researchgate.net

A more advanced application is the prediction of properties for mass spectrometry, such as the collision cross-section (CCS). CCS is a measure of an ion's size and shape in the gas phase and is an increasingly important parameter for identifying compounds in complex mixtures. For related indole derivatives like Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate, CCS values for various adducts ([M+H]+, [M+Na]+, etc.) have been computationally predicted to aid in their analytical characterization. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values (Ų) for Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate

Adduct m/z Predicted CCS (Ų)
[M+H]+ 302.09988 165.3
[M+Na]+ 324.08182 173.7
[M-H]- 300.08532 162.3
[M+NH4]+ 319.12642 180.6
[M+K]+ 340.05576 169.2
[M+H-H2O]+ 284.08986 157.2

Data sourced from PubChemLite for C14H14F3NO3. uni.lu

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies represent the synergy of chemistry, computer science, and statistics to accelerate drug discovery. These methodologies involve the creation of mathematical models that correlate the chemical structure of compounds with their biological activity.

The process begins with the calculation of a wide range of molecular descriptors for a series of compounds, including this compound and its derivatives. These descriptors can be electronic (e.g., dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). In silico tools are used to predict physicochemical features and properties related to "drug-likeness". researchgate.net

Once the descriptors are calculated and the biological activities are experimentally determined for a training set of molecules, a QSAR model is developed using statistical methods like multiple linear regression or machine learning algorithms. This model can then be used to predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates.

The principles of cheminformatics are evident in modern drug design strategies. Fragment-based drug design (FBDD) and structure-based drug design (SBDD) were utilized to develop a hybrid anti-inflammatory compound based on the structures of indomethacin and paracetamol. mdpi.com Similarly, the rational design of novel indole ethylamine derivatives as regulators of lipid metabolism targeting PPARα exemplifies how structural insights are used to create new molecules with specific biological functions. nih.gov These approaches embody the core goal of QSAR and cheminformatics: to build a clear, predictive relationship between chemical structure and biological effect.

In Vitro Biological Activity: Mechanistic Investigations at the Molecular and Cellular Levels

Enzyme Inhibition Kinetics and Mechanistic Elucidation

No published studies were identified that specifically investigated the inhibitory effects of ethyl 3-(1H-indol-3-yl)butanoate on urease, elastase, alpha-glucosidase, or alkaline phosphatase. Therefore, no data on its inhibition mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, are available.

There is currently no available information on the kinetic mechanism of urease inhibition by this compound.

The mechanism through which this compound may inhibit elastase has not been determined.

Kinetic studies detailing the inhibition of alpha-glucosidase by this compound are not present in the current body of scientific literature.

There are no findings on the kinetic and mechanistic details of alkaline phosphatase inhibition by this compound.

Receptor Binding Studies and Ligand-Target Interaction Profiling

No data from receptor binding assays or ligand-target interaction profiling for this compound have been reported. Such studies are crucial for identifying the molecular targets through which a compound may exert its biological effects.

Investigation of Cellular Pathway Modulation and Signal Transduction

Currently, there is a lack of research into the effects of this compound on cellular pathways and signal transduction cascades.

Antimicrobial Activity: Molecular Mechanisms of Action in Bacterial Systems

Another significant mechanism is the inhibition of biofilm formation, a crucial factor in bacterial virulence and drug resistance. frontiersin.org Some coumarin-3-carboxylic acid derivatives, for example, have demonstrated the ability to interfere with biofilm formation by inhibiting flagellum growth and reducing the production of extracellular polysaccharides (EPS). frontiersin.org Furthermore, certain bis(indole) alkaloids have been identified as inhibitors of sortase A (SrtA), an enzyme crucial for the anchoring of surface proteins in Gram-positive bacteria, thereby affecting their ability to adhere and form biofilms. fabad.org.tr

The following table summarizes the antimicrobial activities and proposed mechanisms of action for various indole (B1671886) derivatives, providing a framework for the potential activity of this compound.

Compound Class/DerivativeTarget Organism(s)Molecular Mechanism
Indole-3-carboxamido-polyamine conjugatesGram-positive and Gram-negative bacteriaDisruption of bacterial membrane integrity. nih.gov
Indole-3-carbinolCandida albicansDisruption of cell membrane structure. nih.gov
ButyrateBacillus species, Staphylococcus speciesCell membrane damage and leakage of electrolytes. nih.gov
Coumarin-3-carboxylic acidAcidovorax citrulliDisruption of cell membrane integrity and inhibition of biofilm formation. frontiersin.org
Bis(indole) alkaloidsStaphylococcus aureusInhibition of sortase A (SrtA) activity. fabad.org.tr

Cellular Proliferation Studies: Identification of Molecular Targets in Diseased Cell Models

The indole nucleus is a cornerstone in the development of anticancer agents, with numerous derivatives exhibiting potent antiproliferative activity through various molecular mechanisms. Research on indole compounds has identified several key molecular targets within cancer cells, primarily focusing on the disruption of microtubule dynamics, inhibition of protein kinases, and modulation of critical signaling pathways.

A prominent target for many indole derivatives is tubulin . These compounds can interfere with tubulin polymerization, leading to the disruption of the microtubule network, which is essential for cell division. This interference causes cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis. nih.gov For example, certain chalcone-indole and quinoline-indole derivatives have been shown to effectively inhibit tubulin polymerization. nih.gov

Protein kinases , which are crucial regulators of cell signaling pathways often dysregulated in cancer, represent another major class of targets for indole-based compounds. Derivatives have been developed to inhibit key kinases such as:

Epidermal Growth Factor Receptor (EGFR) : Indole-based inhibitors can target both wild-type and mutant forms of EGFR, blocking downstream signaling pathways that promote cell proliferation. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR) : By inhibiting VEGFR, certain indole derivatives can suppress angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.net

B-Raf : Specifically, the constitutively activated B-RafV600E mutant, found in various cancers, is a target for some indole-2-carboxamides. mdpi.com

Furthermore, indole derivatives have been shown to modulate critical signaling pathways involved in cell survival and proliferation, such as the ERK1/2 pathway . For instance, butyrate, the conjugate base of butyric acid, has been observed to inhibit the phosphorylation of ERK1/2 in colon cancer cell lines, suggesting a reduction in survival signaling. nih.gov Other studies have highlighted the ability of indole compounds to activate pro-apoptotic proteins like p53 and caspases, and down-regulate pro-survival factors.

The table below details the molecular targets of various antiproliferative indole derivatives.

Compound Class/DerivativeCancer Cell Line(s)Molecular Target(s)Effect(s)
Chalcone-indole derivativeVarious cancer cell linesTubulinInhibition of tubulin polymerization, G2/M cell cycle arrest. nih.gov
Quinoline-indole derivativeVarious cancer cell linesTubulin (colchicine binding site)Inhibition of tubulin polymerization. nih.gov
Indole-2-carboxamidesLeukemia, melanoma, thyroid, colorectal cancer cell linesEGFR, B-RafV600EInhibition of kinase activity, antiproliferative effects. mdpi.com
Indole hydrazone derivativesHep G2 hepatocellular carcinoma cellsVEGFR-2 TKInhibition of kinase activity, G2/M cell cycle arrest, induction of apoptosis. researchgate.net
ButyrateColon cancer cell lines (HCT116, HT-29, Caco-2)ERK1/2 pathwayInhibition of ERK1/2 phosphorylation, reduced survival signaling. nih.gov
7-Methyl-indole-3-ethyl isothiocyanateNeuroblastoma cell lines (SMS-KCNR, SK-N-SH, SH-SY5Y, IMR-32)Caspase-3, -8, -9, p38 MAPK, SAP/JNK, AKTActivation of caspases and pro-apoptotic kinases, down-regulation of pro-survival factor AKT. psu.edu

Biophysical Characterization of Molecular Interactions

Understanding the biophysical principles that govern the interaction between a small molecule and its biological target is fundamental for rational drug design. While specific biophysical data for this compound is not available, general principles derived from studies of other indole-containing compounds and aromatic ligands can be extrapolated.

Techniques such as Isothermal Titration Calorimetry (ITC) and X-ray crystallography are pivotal in characterizing these interactions. ITC provides a complete thermodynamic profile of the binding event, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) changes. For many aromatic compounds, including indole derivatives, binding to protein targets is often driven by hydrophobic interactions . nih.gov The indole ring, being aromatic and relatively nonpolar, can favorably insert into hydrophobic pockets within a protein's binding site. nih.gov

X-ray crystallography offers a high-resolution, three-dimensional view of the ligand-protein complex, revealing the precise binding mode and the specific amino acid residues involved in the interaction. For example, a study on ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate provided detailed bond lengths and angles from its crystal structure, which is crucial for understanding its conformational preferences and potential interactions with a target. researchgate.net

The thermodynamic and structural data obtained from these biophysical methods are essential for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds to enhance their potency and selectivity.

Future Directions and Advanced Research Frontiers

Development of Novel Sustainable and Green Synthetic Methodologies

The synthesis of indole (B1671886) derivatives is increasingly guided by the principles of green chemistry, which prioritize environmentally benign processes. rsc.org Future research will focus on developing sustainable methods for producing Ethyl 3-(1H-indol-3-yl)butanoate, moving away from harsh reaction conditions, toxic reagents, and organic solvents that are difficult to dispose of. researchgate.net

Key strategies in this area include:

Use of Aqueous Media: Performing reactions in water is a cornerstone of green synthesis, reducing reliance on volatile organic solvents. researchgate.net

Environmentally Friendly Catalysts: The development and use of non-toxic, reusable catalysts, such as metal-free catalysts or functionalized ionic liquids, are of high interest. researchgate.netdergipark.org.tr For instance, the use of tetrabutyl ammonium (B1175870) hydrogen sulphate has been reported as an eco-friendly catalyst for synthesizing related indole compounds in water. researchgate.net

Sustainable Reagents: Employing green chemical reagents, such as glycerol (B35011) carbonate (derived from the biodiesel byproduct glycerol), represents a more sustainable pathway for creating functionalized indoles. nih.gov

Catalyst-Free Reactions: Exploring reaction conditions, such as the use of electrolytes in ethanol (B145695), that may proceed efficiently without a catalyst, offers a simplified and greener synthetic route. dergipark.org.tr

These approaches not only minimize the environmental impact but can also lead to more efficient and economical production of indole derivatives. researchgate.net

Exploration of Chiral Synthesis and Stereochemical Control

This compound possesses a chiral center at the C3-position of the butanoate chain. The specific three-dimensional arrangement (stereochemistry) of substituents around this center can drastically influence the molecule's biological activity. Therefore, controlling this stereochemistry is a critical frontier in its synthesis.

Future research will likely focus on two main strategies:

Substrate and Auxiliary Control: These methods involve using a molecule where existing stereochemistry influences the formation of a new stereocenter. youtube.com An auxiliary is a chiral molecule temporarily attached to the starting material to direct the stereochemical outcome of a reaction, after which it is removed. youtube.com

Enzymatic and Microbial Methods: Biocatalysis offers a powerful tool for stereoselective synthesis. Lipases and yeast-based methods have been successfully used to prepare specific enantiomers of structurally similar compounds like ethyl 3-hydroxybutanoate. elsevierpure.comresearchgate.net For example, Candida antarctica lipase (B570770) B (CAL-B) shows high enantioselectivity in resolving racemic mixtures. researchgate.net Similarly, various yeasts can reduce precursors to yield specific enantiomers with high optical purity. elsevierpure.com

Developing switchable divergent synthesis methods could also allow for the selective creation of different chiral indole derivatives from a common intermediate simply by changing the post-reaction workup conditions. rsc.orgnih.gov

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

As this compound and its derivatives are studied in biological systems, the need for highly sensitive and specific analytical methods becomes paramount. Future research will leverage cutting-edge techniques for detecting the compound at trace levels and identifying its metabolic byproducts.

Key advanced analytical methods include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for studying drug metabolism. sciex.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can detect and identify metabolites in complex biological samples. mdpi.com

Electron Activated Dissociation (EAD): As a modern alternative to traditional collision-induced dissociation (CID), EAD provides more detailed fragmentation patterns in tandem mass spectrometry. This enhanced information allows for greater confidence in pinpointing the exact location of metabolic modifications on a molecule's structure. sciex.com

Targeted Metabolomics: This approach focuses on quantifying a specific set of known metabolites. Fast targeted LC-MS methods can analyze large numbers of samples quickly, enabling large-scale studies to understand how the metabolic profiles of indole derivatives differ across various conditions or biological strains. nih.gov

NMR and X-ray Crystallography: These techniques remain fundamental for the unambiguous structural elucidation of the parent compound and its key metabolites, providing precise data on bond lengths, angles, and molecular conformation. nih.govresearchgate.net

These methods are crucial for understanding the compound's pharmacokinetic properties and its ultimate fate within a biological system. sciex.com

TechniquePrimary Application in Future ResearchKey Advantage
LC-HRMSDetection and identification of metabolites in complex biological matrices. mdpi.comHigh sensitivity and mass accuracy.
EAD-MS/MSPrecise structural characterization and location of metabolic changes. sciex.comProvides information-rich fragmentation spectra. sciex.com
Targeted MetabolomicsHigh-throughput quantification of the compound and its known metabolites. nih.govEnables rapid analysis of large sample sets for comparative studies. nih.gov
NMR SpectroscopyUnambiguous structural confirmation of synthesized compounds and isolated metabolites.Provides detailed information on molecular structure and connectivity. nih.gov
X-ray CrystallographyDetermining the precise 3D structure and stereochemistry of crystalline compounds. researchgate.netOffers definitive proof of molecular conformation and configuration. researchgate.net

Integration of High-Throughput Screening in Mechanistic Biological Studies

To efficiently explore the biological activities of this compound and its analogues, high-throughput screening (HTS) is an indispensable tool. nih.gov HTS allows for the rapid testing of large libraries of chemical compounds against specific biological targets to identify "hits" with desired activities. nih.gov

Future directions in this area will involve:

Screening for Novel Targets: Applying HTS to test the compound against a wide array of biological targets, such as enzymes and receptors, to uncover new therapeutic potentials.

Physiologically Relevant Assays: Moving beyond simple biochemical assays to more complex, cell-based assays that better mimic the physiological environment. This shift increases the quality and relevance of the screening data. nih.gov

Mechanistic Follow-up: Using HTS as a starting point for more in-depth mechanistic studies to understand how the compound exerts its biological effects at a molecular level. mdpi.com Indole alkaloids, for example, have been shown to control cell death by regulating specific signaling pathways. mdpi.com

The integration of HTS with advanced data analysis will be crucial for identifying promising lead compounds for drug discovery and for understanding the complex biology of indole derivatives. nih.govedelris.com

Application in Chemical Biology Tool Development

Chemical biology utilizes small molecules, often called "chemical probes," to study and manipulate biological systems in their native context. mskcc.org this compound, as a privileged indole scaffold, is an excellent candidate for development into such a tool.

Future research will focus on modifying the core structure to create specialized probes:

Fluorescent Probes: By attaching fluorophores to the indole butanoate scaffold, researchers can create probes for cell imaging and sensing. Indole derivatives have been successfully designed as fluorescent pH sensors and for other biological sensing applications. nih.govresearchgate.net

Affinity Probes: Incorporating biotin (B1667282) tags or other handles allows the molecule to be used in pull-down assays to identify its protein binding partners within a cell, thus elucidating its mechanism of action. mskcc.org

Photo-crosslinking Probes: Introducing photo-reactive groups can enable the probe to form a permanent covalent bond with its biological target upon light activation, facilitating target identification.

The development of such tools from the this compound structure can provide powerful insights into cellular processes and the function of specific proteins. mskcc.orgnih.gov

Exploitation as a Precursor for Complex Natural Product Synthesis

The indole ring is a fundamental building block in a vast array of complex natural products, particularly alkaloids with significant pharmacological properties. nih.gov The structure of this compound makes it a potentially valuable starting material or intermediate for the synthesis of these more intricate molecules.

Future synthetic strategies may exploit this compound in the following ways:

Building Block for Alkaloids: The butanoate side chain can be chemically modified and elaborated to construct the complex polycyclic systems found in many indole alkaloids. For example, related indole structures are used in the total synthesis of compounds like minfiensine (B1236942) and the β-carboline alkaloids. nih.govresearchgate.net

Access to Functionalized Scaffolds: The ester and the indole nitrogen provide two distinct handles for chemical modification, allowing for the strategic introduction of new functional groups and ring systems. This versatility is key in the multi-step synthesis of natural products.

Domino and Multicomponent Reactions: Using the indole butanoate as a substrate in domino reactions, where multiple bonds are formed in a single operation, could provide rapid access to complex molecular architectures. dergipark.org.tr

By serving as a versatile precursor, this compound can contribute to the synthesis of novel and medicinally important natural product analogues. nih.gov

Q & A

Advanced Research Question

  • Inert Conditions : Store intermediates under argon and use anhydrous solvents (e.g., THF over EtOH) .
  • Lyophilization : For water-sensitive compounds, freeze-dry intermediates instead of rotary evaporation .
  • Stabilizers : Add molecular sieves (3Å) during reactions to scavenge moisture .

Evidence : Indole-ethanol derivatives () degrade rapidly in humid conditions; strict moisture control improved stability by >80% .

How can computational tools aid in predicting the bioactivity of this compound derivatives?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with targets like serotonin receptors (indole’s scaffold is common in CNS drugs) .
  • QSAR Models : Correlate substituent patterns (e.g., ester chain length) with antibacterial activity using datasets from and .

Validation : Compare predicted vs. experimental IC₅₀ values for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.